The presence of the pyrazole ring, a five-membered heterocycle containing nitrogen atoms, is a common feature in various pharmaceuticals. Pyrazoles can exhibit diverse biological activities, making 1-(1-methyl-1H-pyrazol-5-yl)ethanone a potential candidate for further investigation in drug discovery.
The methyl group attached to the pyrazole ring can influence the molecule's properties, such as lipophilicity (fat solubility) and reactivity. This can affect how the molecule interacts with biological systems [].
The ketone group (C=O) is another functional group present in the molecule. Ketones can participate in various chemical reactions and can be involved in biological processes.
1-(1-Methyl-1H-pyrazol-5-yl)ethanone, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol, is a pyrazole derivative characterized by the presence of a methyl group at the 1-position of the pyrazole ring and an ethanone functional group. This compound is recognized for its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals. It has been classified under CAS number 137890-05-2, and its structural features contribute to its unique reactivity and interactions in
There is no current information available on the specific mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)ethanone. However, pyrazole derivatives can exhibit various biological activities depending on the nature of the substituents. Some pyrazoles have been shown to act as antimicrobials, analgesics, or anti-inflammatory agents []. Further research is needed to determine if 1-(1-methyl-1H-pyrazol-5-yl)ethanone possesses any specific biological properties.
Research indicates that 1-(1-methyl-1H-pyrazol-5-yl)ethanone exhibits significant biological activity. It has been studied for its potential as:
Several methods have been developed for synthesizing 1-(1-methyl-1H-pyrazol-5-yl)ethanone:
python# Example reaction1-Methylpyrazole + Acetyl Chloride → 1-(1-Methyl-1H-pyrazol-5-yl)ethanone + HCl
The applications of 1-(1-methyl-1H-pyrazol-5-yl)ethanone are diverse:
Interaction studies involving 1-(1-methyl-1H-pyrazol-5-yl)ethanone have focused on its binding affinity with various biological targets. Notably:
Several compounds share structural similarities with 1-(1-methyl-1H-pyrazol-5-yl)ethanone, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1-(3-Chloro-1-methyl-1H-pyrazol-5-yl)ethanone | 25016-16-4 | 0.88 | Chlorine substitution enhances reactivity. |
| 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone | 161957-47-7 | 0.70 | Fluorine enhances lipophilicity and bioactivity. |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 | 0.88 | Aldehyde group offers different reactivity patterns. |
| 1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone | 1229624-60-5 | 0.87 | Amino group may enhance biological activity. |
These similar compounds highlight the diversity within the pyrazole family and underscore the unique properties of 1-(1-methyl-1H-pyrazol-5-yl)ethanone due to its specific functional groups and structural arrangement.
Irritant